(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-3-yl)methanone
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Overview
Description
The compound “(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-3-yl)methanone” is a complex organic molecule that features a combination of several functional groups, including a piperazine ring, an indole moiety, and a sulfone group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final structure. Typical synthetic routes might include:
Formation of the Piperazine Ring: This could involve the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Indole Moiety: This might be achieved through Fischer indole synthesis or other indole-forming reactions.
Incorporation of the Sulfone Group: This could involve the oxidation of a thioether to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong conditions.
Reduction: The compound might be reduced to form corresponding sulfides or amines.
Substitution: The piperazine and indole rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The indole moiety could interact with aromatic amino acids in proteins, while the piperazine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1H-indol-3-yl)methanone: Lacks the methyl group on the indole ring.
(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone: Different position of the indole nitrogen.
Uniqueness
The unique combination of functional groups in this compound might confer specific biological activities or chemical reactivity that is not present in similar compounds. This could make it a valuable target for further research and development.
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone |
InChI |
InChI=1S/C18H23N3O3S/c1-19-12-16(15-4-2-3-5-17(15)19)18(22)21-9-7-20(8-10-21)14-6-11-25(23,24)13-14/h2-5,12,14H,6-11,13H2,1H3 |
InChI Key |
FMZYKPILOLWHOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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